"1,1-dioxothiane-4-carboxylic acid" synthesis and characterization
"1,1-dioxothiane-4-carboxylic acid" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-dioxothiane-4-carboxylic acid
Introduction and Significance
1,1-dioxothiane-4-carboxylic acid is a saturated heterocyclic compound featuring a six-membered thiane ring with a sulfone group and a carboxylic acid at the 4-position.[1] The sulfone group, a key structural motif in medicinal chemistry, is a strong hydrogen bond acceptor and is generally metabolically stable, making it a valuable component in drug design. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization, aimed at researchers in organic synthesis and drug development.
Strategic Approach to Synthesis
The synthesis of 1,1-dioxothiane-4-carboxylic acid is most effectively approached via a two-step sequence starting from its sulfide precursor, tetrahydrothiopyran-4-carboxylic acid. This strategy isolates the construction of the heterocyclic core from the oxidation of the sulfur atom, preventing potential side reactions and simplifying purification.
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Formation of the Heterocyclic Core: Synthesis of tetrahydrothiopyran-4-carboxylic acid.
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Oxidation: Conversion of the sulfide to the target sulfone.
This linear approach ensures high yields and purity of the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Tetrahydrothiopyran-4-carboxylic acid
The precursor, tetrahydrothiopyran-4-carboxylic acid, serves as a crucial building block.[3] While several synthetic routes exist for similar heterocyclic systems, a reliable method involves the reaction of appropriate precursors to form the thiane ring system.
Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-carboxylic acid
This protocol is adapted from established methods for constructing similar heterocyclic carboxylic acids.[4][5]
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Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add diethyl malonate and a suitable solvent such as ethanol.
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Base Addition: Add sodium ethoxide to the solution and stir until the diethyl malonate is fully deprotonated.
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Cyclization: Add bis(2-chloroethyl) sulfide dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and heat to reflux to hydrolyze the diester to the dicarboxylic acid salt.
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Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the dicarboxylic acid intermediate.
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Isolation of Intermediate: Filter the precipitate, wash with cold water, and dry.
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Decarboxylation: Heat the dicarboxylic acid intermediate in a high-boiling point solvent like xylene or under controlled thermal conditions to induce decarboxylation, yielding tetrahydrothiopyran-4-carboxylic acid.[4]
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield the pure sulfide precursor.
Part 2: Oxidation to 1,1-dioxothiane-4-carboxylic acid
The oxidation of the sulfide to a sulfone is a critical transformation. The choice of oxidant is key to ensuring a clean and efficient reaction without affecting the carboxylic acid group. Hydrogen peroxide in acetic acid is a cost-effective and powerful oxidizing system for this purpose.
Causality Behind Experimental Choices
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Oxidant: Hydrogen peroxide is a strong oxidant. In an acidic medium like acetic acid, it forms peracetic acid in situ, which is highly effective for converting sulfides to sulfones.
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Solvent: Acetic acid serves as both a solvent and a catalyst for the oxidation. It ensures the miscibility of the aqueous hydrogen peroxide and the organic substrate.
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Temperature Control: The oxidation of sulfides is highly exothermic. Maintaining the temperature below 30°C during the initial addition of hydrogen peroxide is crucial to prevent runaway reactions. The subsequent heating to 70-80°C ensures the reaction proceeds to completion in a reasonable timeframe.
Caption: Stepwise oxidation of the sulfide.
Experimental Protocol: Oxidation
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve tetrahydrothiopyran-4-carboxylic acid (1.0 eq) in glacial acetic acid.
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Oxidant Addition: Cool the solution in an ice-water bath. Slowly add hydrogen peroxide (30% aqueous solution, ~2.5 eq) dropwise, ensuring the internal temperature does not exceed 30°C.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction by TLC until all starting material and sulfoxide intermediate are consumed.
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Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the product.
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Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
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Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrogen peroxide, followed by a wash with a cold, non-polar solvent like hexanes to aid in drying.
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Drying: Dry the white solid product in a vacuum oven at 50-60°C to a constant weight. A typical yield for this oxidation is in the range of 85-95%.[6]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,1-dioxothiane-4-carboxylic acid.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | White crystalline solid | [6] |
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the molecule. The presence of both the sulfone and carboxylic acid groups gives a distinct IR spectrum.[7]
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad, strong band due to H-bonding |
| C-H (Aliphatic) | 2950-2850 | Sharp, medium peaks |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp absorption |
| S=O (Sulfone) | 1350-1300 & 1175-1120 | Two strong, sharp bands (asymmetric & symmetric) |
| C-O (Carboxylic Acid) | 1320-1210 | Strong, sharp absorption |
The broad O-H stretch is a hallmark of a carboxylic acid and often overlaps with the C-H stretching signals.[8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The symmetry of the molecule simplifies the spectrum. The protons on the carbons adjacent to the electron-withdrawing sulfone group will be deshielded and appear further downfield. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10-12 ppm).[10]
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¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | 10.0 - 12.0 (broad s, 1H) | 175 - 180 |
| CH (at C4) | 2.5 - 2.9 (m, 1H) | 35 - 40 |
| CH₂ (alpha to SO₂) | 3.0 - 3.4 (m, 4H) | 50 - 55 |
| CH₂ (beta to SO₂) | 2.2 - 2.6 (m, 4H) | 25 - 30 |
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 1,1-dioxothiane-4-carboxylic acid, the expected exact mass can be calculated and compared with the observed molecular ion peak in high-resolution mass spectrometry (HRMS).
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Expected Exact Mass: 178.0300[1]
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Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[11] The thiane ring may also undergo characteristic fragmentation.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for 1,1-dioxothiane-4-carboxylic acid, a valuable building block for chemical and pharmaceutical research. The described protocols are robust and scalable. The detailed characterization data, including expected spectroscopic signatures, provide a framework for researchers to confirm the successful synthesis and purity of the target compound, ensuring its suitability for subsequent applications.
References
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- CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid. CymitQuimica.
- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3. ChemicalBook.
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- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
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- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.
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